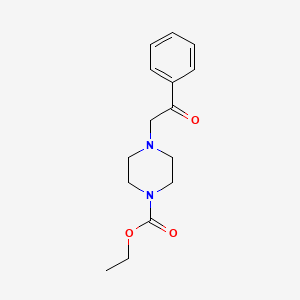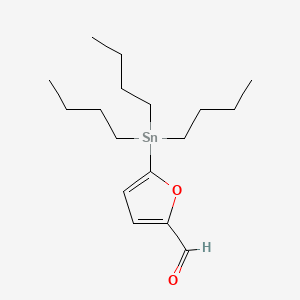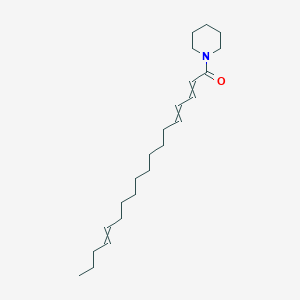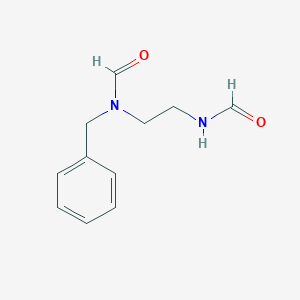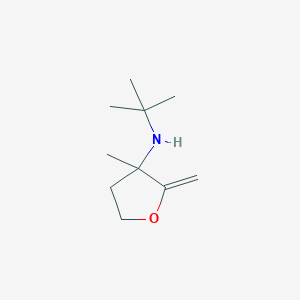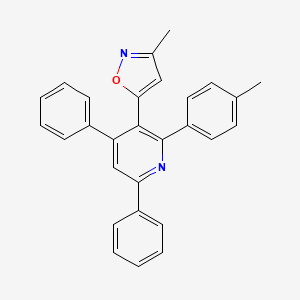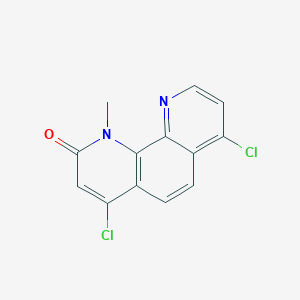
4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-二氯-1-甲基-1,10-菲咯啉-2(1H)-酮 是一种合成有机化合物,属于菲咯啉家族。菲咯啉是杂环化合物,以其在配位化学中的应用而闻名,特别是作为金属配合物中的配体。
准备方法
合成路线和反应条件
4,7-二氯-1-甲基-1,10-菲咯啉-2(1H)-酮 的合成通常涉及多步有机反应。常见的合成方法可能包括:
起始原料: 合成可能从菲咯啉衍生物开始。
氯化: 使用氯化剂(如亚硫酰氯或五氯化磷)在 4 位和 7 位引入氯原子。
甲基化: 可以使用碘甲烷或硫酸二甲酯对氮原子进行甲基化。
氧化: 最后一步可能涉及使用氧化剂(如高锰酸钾或三氧化铬)氧化生成 2 位的酮基。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和高纯度。这可能包括使用连续流动反应器、先进的提纯技术和严格的质量控制措施。
化学反应分析
反应类型
4,7-二氯-1-甲基-1,10-菲咯啉-2(1H)-酮 可以发生各种化学反应,包括:
取代反应: 可以使用亲核取代反应将氯原子替换为其他官能团。
氧化还原反应: 该化合物可以参与氧化还原反应,特别是涉及酮基。
配位反应: 作为配体,它可以与金属离子形成配合物。
常用试剂和条件
亲核取代: 试剂如甲醇钠或叔丁醇钾。
氧化: 试剂如高锰酸钾或三氧化铬。
配位: 金属盐如硫酸铜(II)或氯化铁(III)。
主要产物
取代产物: 根据亲核试剂的不同,产物可能包括用各种官能团取代氯原子的衍生物。
氧化还原产物: 该化合物的还原或氧化形式。
金属配合物: 与金属的配位化合物。
科学研究应用
化学: 在配位化学中用作配体,以形成金属配合物。
生物学: 在研究酶相互作用和作为生化测定中的探针方面具有潜在用途。
医学: 研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于合成先进材料和作为有机反应的催化剂。
5. 作用机理
4,7-二氯-1-甲基-1,10-菲咯啉-2(1H)-酮 的作用机理取决于其应用:
作为配体: 它通过氮原子与金属离子配位,形成稳定的配合物。
生物活性: 可能会与生物靶标(如酶或 DNA)相互作用,破坏其功能。
作用机制
The mechanism of action of 4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one depends on its application:
As a Ligand: It coordinates with metal ions through nitrogen atoms, forming stable complexes.
Biological Activity: May interact with biological targets such as enzymes or DNA, disrupting their function.
相似化合物的比较
类似化合物
1,10-菲咯啉: 没有氯原子或甲基的母体化合物。
4,7-二氯-1,10-菲咯啉: 缺少甲基。
1-甲基-1,10-菲咯啉: 缺少氯原子。
独特性
4,7-二氯-1-甲基-1,10-菲咯啉-2(1H)-酮 由于同时存在氯原子和甲基而独一无二,这可能增强其在配位化学和生物学应用中的反应性和结合亲和力。
属性
CAS 编号 |
143661-59-0 |
|---|---|
分子式 |
C13H8Cl2N2O |
分子量 |
279.12 g/mol |
IUPAC 名称 |
4,7-dichloro-1-methyl-1,10-phenanthrolin-2-one |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-11(18)6-10(15)8-3-2-7-9(14)4-5-16-12(7)13(8)17/h2-6H,1H3 |
InChI 键 |
VTUYETREIYEIKZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(C2=C1C3=NC=CC(=C3C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
